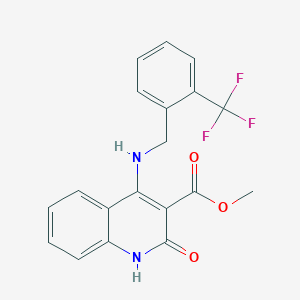
Methyl 2-oxo-4-((2-(trifluoromethyl)benzyl)amino)-1,2-dihydroquinoline-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 2-oxo-4-((2-(trifluoromethyl)benzyl)amino)-1,2-dihydroquinoline-3-carboxylate” is a complex organic compound. It contains a quinoline backbone, which is a type of heterocyclic aromatic organic compound. It also has a trifluoromethyl group, a benzyl group, and an amino group attached to it. Compounds with these functional groups are often involved in various biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. The exact process would depend on the starting materials and the specific conditions under which the reaction is carried out. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinoline ring, a trifluoromethyl group, a benzyl group, and an amino group. The exact structure would depend on the specific locations of these groups on the quinoline ring .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the functional groups present in the molecule. For example, the amino group might participate in acid-base reactions, while the trifluoromethyl group could be involved in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of the trifluoromethyl group might increase its lipophilicity, affecting its solubility in different solvents .Wissenschaftliche Forschungsanwendungen
Synthesis and Cytotoxic Activity
Research has explored the synthesis of related compounds and their cytotoxic activities against various cancer cell lines. For instance, derivatives of 7-oxo-7H-dibenz[f,ij]isoquinoline and 7-oxo-7H-benzo[e]perimidine, prepared from aminoanthraquinones, have shown cytotoxic activities. These compounds were evaluated for their ability to delay the growth of colon tumors in mice, with some showing curative activity in refractory models (Bu et al., 2001).
Carbonylation of Aminoquinoline Benzamides
The development of methodologies for the direct carbonylation of aminoquinoline benzamides represents another application. Such reactions facilitate the synthesis of valuable chemical intermediates for further pharmaceutical exploration (Grigorjeva & Daugulis, 2014).
Hydrolysis and Nitrile Moiety Studies
Investigations into the hydrolysis of nitrile moiety in compounds similar to Methyl 2-oxo-4-((2-(trifluoromethyl)benzyl)amino)-1,2-dihydroquinoline-3-carboxylate have been conducted to understand better their chemical behavior and potential transformations (Basafa et al., 2021).
Iron-Catalyzed Ortho-Alkylation
Research on iron-catalyzed ortho-alkylation of carboxamides, using aminoquinoline-based aryl carboxamides, shows the potential of such compounds in facilitating regioselective modifications, essential for creating molecules with desired biological activities (Fruchey et al., 2014).
Anticancer Activity
Synthesis and evaluation of new derivatives for their anticancer effects against breast cancer cell lines further highlight the potential medical applications of compounds structurally related to Methyl 2-oxo-4-((2-(trifluoromethyl)benzyl)amino)-1,2-dihydroquinoline-3-carboxylate (Gaber et al., 2021).
Wirkmechanismus
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds have been shown to interact with their targets, leading to changes in cellular processes . For instance, some indole derivatives have shown inhibitory activity against influenza A .
Biochemical Pathways
Similar compounds have been shown to impact a variety of biochemical pathways, leading to diverse biological activities .
Pharmacokinetics
It is known that the compound is water-soluble , which may influence its bioavailability and distribution in the body.
Result of Action
Similar compounds have shown a variety of effects, such as inhibitory activity against influenza a .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is water-soluble and may spread in water systems . This could potentially influence its distribution and action in the body.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 2-oxo-4-[[2-(trifluoromethyl)phenyl]methylamino]-1H-quinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2O3/c1-27-18(26)15-16(12-7-3-5-9-14(12)24-17(15)25)23-10-11-6-2-4-8-13(11)19(20,21)22/h2-9H,10H2,1H3,(H2,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMGDTPAFPWDGPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2NC1=O)NCC3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-oxo-4-((2-(trifluoromethyl)benzyl)amino)-1,2-dihydroquinoline-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[1-[(2-Methylphenyl)methyl]azetidin-3-yl]benzimidazole](/img/structure/B2885140.png)
![2-(4-chlorophenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2885142.png)
![N-(2-methoxyethyl)-2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide](/img/no-structure.png)
![N-[(4-fluorophenyl)methyl]-N'-(4-methoxyphenyl)oxamide](/img/structure/B2885147.png)
![1-{1-[2-(4-Ethylphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol](/img/structure/B2885149.png)
![6-(2-(indolin-1-yl)-2-oxoethyl)-4-isopropyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2885150.png)
![N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]pentanamide](/img/structure/B2885152.png)



![N-[[3-(4-fluoro-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-(furan-2-ylmethyl)oxamide](/img/structure/B2885158.png)
![(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-fluorobenzamide](/img/structure/B2885159.png)

![N-[[4-(2,5-dimethylphenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2885162.png)